molecular formula C20H17FN2O3S B3531489 N-(4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B3531489
M. Wt: 384.4 g/mol
InChI Key: GZEJBRWXIYLZRX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is a complex organic compound characterized by the presence of fluorine, sulfonyl, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: 4-fluoroaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-4-methylbenzenesulfonamide.

    Coupling Reaction: The intermediate is then coupled with 2-aminobenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification steps are also critical to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and specificity, while the sulfonyl group contributes to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)benzamide: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    N-(4-methylphenyl)-2-aminobenzamide: Lacks the fluorine atom, affecting its binding affinity and specificity.

    N-(4-chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide: Substitution of fluorine with chlorine alters its electronic properties and reactivity.

Uniqueness

N-(4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is unique due to the combination of fluorine, sulfonyl, and amide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-14-6-12-17(13-7-14)27(25,26)23-19-5-3-2-4-18(19)20(24)22-16-10-8-15(21)9-11-16/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEJBRWXIYLZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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